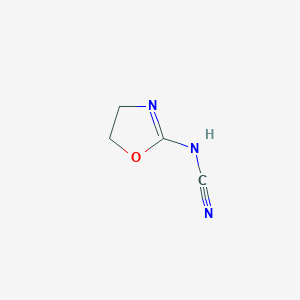![molecular formula C17H16O2 B230521 Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate, also known as Methyl cinnamate, is an organic compound that belongs to the class of cinnamates. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and flavor. However, in recent years, Methyl cinnamate has gained significant attention in the field of scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is not fully understood. However, it has been suggested that its pharmacological properties may be attributed to its ability to modulate various signaling pathways in the body. For instance, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit a wide range of biochemical and physiological effects. For instance, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has some limitations for lab experiments. It is highly volatile and can be difficult to handle. Moreover, its solubility in water is limited, which can make it challenging to use in aqueous-based experiments.
将来の方向性
There are several future directions for the scientific research of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate. One potential area of research is the development of novel drug formulations that incorporate Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate as an active ingredient. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate and its potential therapeutic applications. Moreover, the use of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate in combination with other drugs or natural compounds may enhance its pharmacological properties and improve its efficacy. Finally, the investigation of the potential side effects and toxicity of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is essential for its safe use in various applications.
Conclusion
In conclusion, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is an organic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It possesses antioxidant, anti-inflammatory, and antimicrobial activities and has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties. Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
合成法
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained through distillation and purification.
科学的研究の応用
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been the subject of extensive scientific research due to its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties.
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
methyl 4-[(E)-2-(4-methylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19-2/h3-12H,1-2H3/b8-7+ |
InChIキー |
PVDGTKDIUWXLNG-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)




![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)


